molecular formula C9H10BrNO3 B12508675 (2S)-2-amino-3-(2-bromophenoxy)propanoic acid

(2S)-2-amino-3-(2-bromophenoxy)propanoic acid

Cat. No.: B12508675
M. Wt: 260.08 g/mol
InChI Key: BYOUDQIBNMKFHL-ZETCQYMHSA-N
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Description

O-(2-Bromophenyl)-L-serine is an organic compound that features a bromine atom attached to the ortho position of a phenyl ring, which is further connected to the amino acid L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by serine attachment. One common method includes the diazotization of o-bromoaniline, followed by coupling with serine under controlled conditions . Another approach involves the decarboxylation of 3-bromosalicylic acid to yield the desired product .

Industrial Production Methods

Industrial production of O-(2-Bromophenyl)-L-serine may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of acidic catalysts and controlled temperatures is crucial in achieving the desired brominated phenylalanine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Bromophenyl)-L-serine is unique due to the presence of both the brominated phenyl ring and the amino acid serine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(2S)-2-amino-3-(2-bromophenoxy)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1

InChI Key

BYOUDQIBNMKFHL-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)OCC(C(=O)O)N)Br

Origin of Product

United States

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